molecular formula C13H19N3O3S B14875685 N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14875685
M. Wt: 297.38 g/mol
InChI Key: SPLXNUKZUQISCN-UHFFFAOYSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that offers diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 2,5-dimethylfuran, which can be achieved through the acetylation of furan followed by methylation. The next step involves the formation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a suitable diketone. Finally, the sulfonamide group is introduced through the reaction of the pyrazole intermediate with a sulfonyl chloride reagent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxygenated derivatives of the furan ring, amines from the reduction of the sulfonamide group, and substituted sulfonamides from nucleophilic substitution reactions.

Scientific Research Applications

N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the furan and pyrazole rings may interact with various proteins and receptors, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide
  • N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide
  • N-((2,5-dimethylfuran-3-yl)methyl)-2-phenylbutanamide

Uniqueness

Compared to similar compounds, N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and pyrazole rings, along with the sulfonamide group, allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H19N3O3S/c1-8-6-12(11(4)19-8)7-14-20(17,18)13-9(2)15-16(5)10(13)3/h6,14H,7H2,1-5H3

InChI Key

SPLXNUKZUQISCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(N(N=C2C)C)C

Origin of Product

United States

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